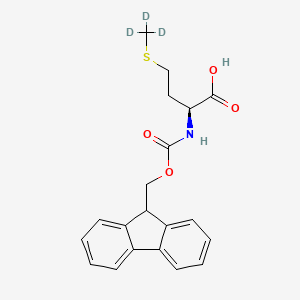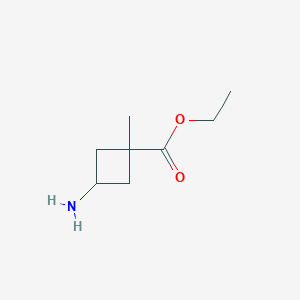
L-Méthionine-D3-N-fmoc (S-méthyl-D3)
Vue d'ensemble
Description
L-Methionine-D3-N-fmoc (S-methyl-D3) is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Methionine-D3-N-fmoc (S-methyl-D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Methionine-D3-N-fmoc (S-methyl-D3) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse peptidique en phase solide (SPPS)
L-Méthionine-D3-N-fmoc (S-méthyl-D3) est utilisée dans le domaine de la synthèse peptidique en phase solide (SPPS). Avec la popularité croissante de la SPPS utilisant la stratégie Fmoc, la dérivatisation des acides aminés est un outil utile dans les études de relation structure-activité (SAR) .
Chimie verte
Ce composé est utilisé en chimie verte. Par exemple, il est utilisé dans l'hydrolyse d'esters d'acides aminés protégés par Fmoc en utilisant l'iodure de calcium (II) vert comme agent protecteur . Cette méthode est plus verte et moins énergivore que l'hydroxyde de triméthylétain déjà connu .
Chimie médicinale
En chimie médicinale, L-Méthionine-D3-N-fmoc (S-méthyl-D3) est utilisée dans la synthèse de divers médicaments . Elle est particulièrement utile dans la synthèse de médicaments qui nécessitent la présence d'un acide aminé protégé .
Études métaboliques
L-Méthionine-D3-N-fmoc (S-méthyl-D3) est utilisée comme standard interne pour la quantification de la L-méthionine par GC ou LC-MS . Elle est utilisée dans des études relatives à diverses maladies métaboliques et au vieillissement .
Synthèse des purines et des pyrimidines
L-Méthionine-D3-N-fmoc (S-méthyl-D3) joue un rôle dans la synthèse des purines et des pyrimidines . Elle est utilisée dans la recherche relative à ces processus biologiques fondamentaux .
Synthèse des polyamines et production de glutathion
Ce composé joue également un rôle dans la synthèse des polyamines et la production de glutathion . Il est utilisé dans la recherche relative à ces processus, qui sont essentiels pour la fonction cellulaire et la défense contre le stress oxydatif .
Hépatoprotecteur
L-Méthionine-D3-N-fmoc (S-méthyl-D3) est utilisée comme hépatoprotecteur . Elle est utilisée dans la recherche relative à la santé du foie et au traitement des maladies du foie .
Acidifiant urinaire
Ce composé est utilisé comme acidifiant urinaire . Il est utilisé dans la recherche relative à la santé urinaire et au traitement des infections des voies urinaires .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBGAUHBELNDEW-CAGSJYCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[2-(prop-2-yn-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448170.png)





![2-[(3-Fluorophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B1448178.png)
![1-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B1448179.png)


![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonyl chloride](/img/structure/B1448185.png)

![5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1448190.png)
